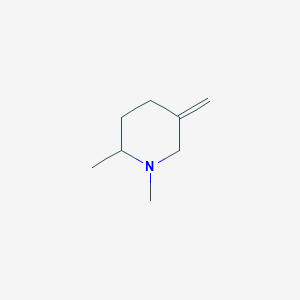

1,2-Dimethyl-5-methylidenepiperidine

Descripción

1,2-Dimethyl-5-methylidenepiperidine is a piperidine derivative characterized by methyl substituents at the 1- and 2-positions and a methylidene (CH₂=) group at the 5-position of the six-membered piperidine ring. The methylidene group introduces a double bond, altering the ring’s conformational flexibility and electronic properties. Piperidine scaffolds are widely explored for their bioactivity, particularly in central nervous system (CNS) targeting, due to their similarity to endogenous amines .

Propiedades

Número CAS |

142209-32-3 |

|---|---|

Fórmula molecular |

C8H15N |

Peso molecular |

125.21 g/mol |

Nombre IUPAC |

1,2-dimethyl-5-methylidenepiperidine |

InChI |

InChI=1S/C8H15N/c1-7-4-5-8(2)9(3)6-7/h8H,1,4-6H2,2-3H3 |

Clave InChI |

MRYLHLGOPYYFSH-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C)CN1C |

SMILES canónico |

CC1CCC(=C)CN1C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues: Substituent Effects

Diphenidine (1-(1,2-Diphenylethyl)piperidine, 1,2-DEP)

- Substituents : A bulky 1,2-diphenylethyl group attached to the piperidine nitrogen.

- Physicochemical Properties : Higher molecular weight (281.39 g/mol) and lipophilicity (predicted logP >3) due to aromatic phenyl groups.

- Bioactivity : Acts as an NMDA receptor antagonist, contributing to dissociative effects in CNS research .

- Key Difference : The diphenylethyl substituent in diphenidine enhances receptor binding affinity compared to the smaller methyl and methylidene groups in 1,2-dimethyl-5-methylidenepiperidine.

2,2-DEP Isomer (1-(2,2-Diphenylethyl)piperidine)

Pyrrolidine Analogues

Heterocyclic Piperidine Derivatives

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine

- Substituents : A triazole ring attached to the piperidine, introducing hydrogen-bonding capabilities.

- Applications : Used in drug discovery for kinase inhibition, highlighting how heterocyclic substituents modulate target selectivity .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

- Substituent Bulk and Lipophilicity : Bulky aromatic groups (e.g., diphenylethyl in 1,2-DEP) enhance lipophilicity and receptor binding, whereas smaller alkyl groups (e.g., methyl) may improve solubility but reduce affinity .

- Ring Modifications : Piperidine derivatives generally exhibit better metabolic stability than pyrrolidines due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.